

An In-depth Technical Guide to 1,7-Heptanediamine: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 1,7-Heptanediamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Heptanediamine, a linear aliphatic diamine, serves as a versatile building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its emerging role in drug development. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are presented to support advanced research and development activities.

Chemical Structure and Identification

1,7-Heptanediamine, also known as heptamethylenediamine, consists of a seven-carbon aliphatic chain with primary amino groups at both termini. This structure imparts flexibility and reactivity, making it a valuable bifunctional monomer and linker.

Chemical Structure:

Identifiers:

Identifier	Value
IUPAC Name	heptane-1,7-diamine[1]
CAS Number	646-19-5[1]
Molecular Formula	C ₇ H ₁₈ N ₂ [1]
Molecular Weight	130.23 g/mol [1]
InChI Key	PWSKHLMYTZNYKO-UHFFFAOYSA-N[1]

| SMILES | NCCCCCCC[NH₂][1] |

Physicochemical Properties

The physical and chemical properties of **1,7-heptanediamine** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2.1: Physical Properties of **1,7-Heptanediamine**

Property	Value	Reference
Appearance	White to light yellow crystalline solid	[2]
Melting Point	26-29 °C	[2]
Boiling Point	223-225 °C	[2]
Density	0.86 g/cm ³	[2]
Flash Point	190 °F (88 °C)	[2]
Water Solubility	Soluble	[2][3]
Solubility in Organic Solvents	Soluble in ethanol, acetone, ether, and benzene	[2][3]
pKa (predicted)	10.95 ± 0.10	[2]

Table 2.2: Spectral Data of **1,7-Heptanediamine**

Spectrum Type	Key Peaks/Signals	Reference
¹ H NMR	Data available in spectral databases.	[1]
¹³ C NMR	Data available in spectral databases.	[1][4]
IR (Infrared)	Characteristic peaks for N-H and C-H stretching.	[1]
Mass Spectrometry (GC-MS)	Top peak at m/z 30.	[1]

Synthesis and Reactions

Synthesis

A common laboratory-scale synthesis of **1,7-heptanediamine** involves the reduction of pimelonitrile.

Experimental Protocol: Reduction of Pimelonitrile

Materials:

- Pimelonitrile
- Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
- Anhydrous diethyl ether or ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of pimelonitrile in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄

reduction or ethanol for catalytic hydrogenation) is prepared.

- For LiAlH_4 reduction: The solution of pimelonitrile is added dropwise to a stirred suspension of LiAlH_4 in anhydrous diethyl ether at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
- For catalytic hydrogenation: The ethanolic solution of pimelonitrile is introduced into a high-pressure autoclave containing a catalytic amount of Raney Nickel. The autoclave is then pressurized with hydrogen gas and heated.
- Work-up: After the reaction is complete (monitored by TLC or GC), the reaction is carefully quenched. For the LiAlH_4 reduction, this is typically done by the sequential addition of water and aqueous NaOH. The resulting precipitate is filtered off, and the organic layer is separated. For the catalytic hydrogenation, the catalyst is filtered off.
- The crude **1,7-heptanediamine** is then purified by distillation under reduced pressure.

Key Reactions

1,7-Heptanediamine readily undergoes reactions typical of primary amines, making it a valuable monomer for polymerization and a scaffold for the synthesis of more complex molecules.

Reaction with Acyl Chlorides to Form Polyamides:

1,7-Heptanediamine reacts with dicarboxylic acid chlorides (diacyl chlorides) in a condensation polymerization to form polyamides.^[5]

Experimental Protocol: Synthesis of a Polyamide from **1,7-Heptanediamine** and a Diacyl Chloride

Materials:

- **1,7-Heptanediamine**
- A diacyl chloride (e.g., sebacoyl chloride)
- An inert solvent (e.g., dichloromethane or chloroform)

- A base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct

Procedure:

- A solution of **1,7-heptanediamine** and the base in the inert solvent is prepared in a beaker.
- A solution of the diacyl chloride in the same solvent is carefully layered on top of the diamine solution.
- The polyamide forms at the interface of the two layers. The polymer film can be drawn out continuously from the interface.
- The resulting polyamide is then washed with water and a suitable organic solvent to remove unreacted monomers and byproducts, and then dried.

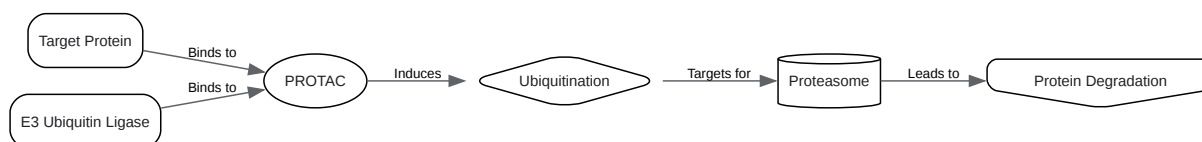
Applications in Drug Development

The bifunctional nature of **1,7-heptanediamine** makes it an attractive component in the design of various therapeutic agents and tools.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. Aliphatic diamines like **1,7-heptanediamine** are commonly used as building blocks for these linkers.

Logical Relationship of a PROTAC:



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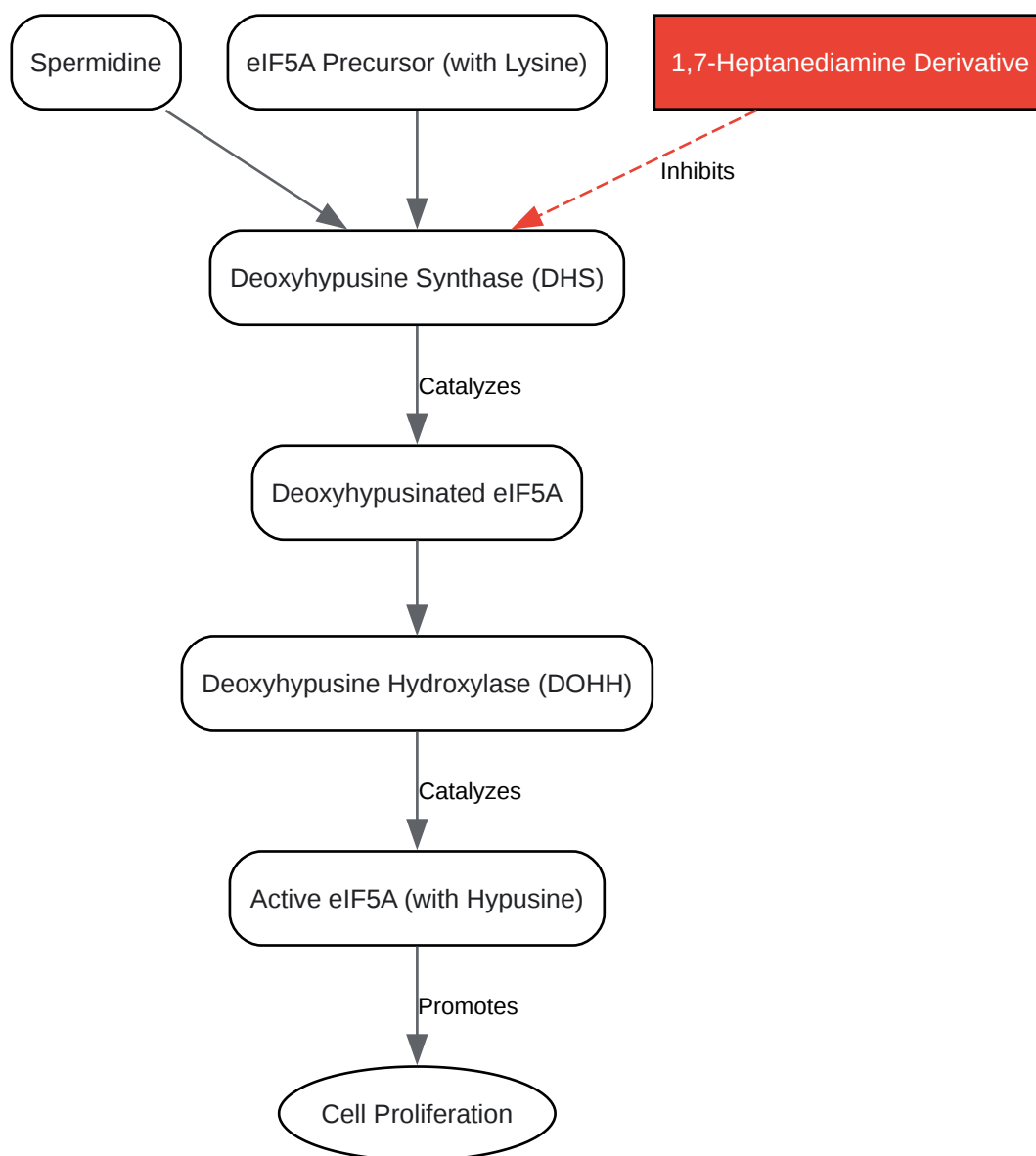
Caption: Logical workflow of PROTAC-mediated protein degradation.

Scaffold for Enzyme Inhibitors

Derivatives of **1,7-heptanediamine** have been investigated as inhibitors of various enzymes. A notable example is their use in the development of inhibitors for deoxyhypusine synthase.

Deoxyhypusine Synthase Inhibition Pathway:

Deoxyhypusine synthase is a key enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process essential for cell proliferation. Inhibition of this enzyme is a potential therapeutic strategy for diseases characterized by excessive cell growth, such as cancer. Derivatives of **1,7-heptanediamine** have been shown to be potent inhibitors of this enzyme.^[1]



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Caption: Inhibition of the deoxyhypusine synthesis pathway by **1,7-heptanediamine** derivatives.

Safety and Handling

1,7-Heptanediamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible

materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

1,7-Heptanediamine is a valuable and versatile chemical with a well-defined structure and a range of useful properties. Its applications extend from the production of polymers to a scaffold in the design of sophisticated therapeutic agents. This guide has provided a technical overview of its key characteristics and applications, including detailed experimental context, to aid researchers and professionals in its effective and safe utilization. As research into targeted protein degradation and enzyme inhibition continues to grow, the importance of building blocks like **1,7-heptanediamine** in medicinal chemistry is expected to increase.

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